molecular formula C10H8N2O4 B114845 Methyl 5-nitro-1H-indole-2-carboxylate CAS No. 157649-56-4

Methyl 5-nitro-1H-indole-2-carboxylate

Cat. No. B114845
M. Wt: 220.18 g/mol
InChI Key: PTZVWKVAXNDAIR-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-indole-2-carboxylate is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid .


Synthesis Analysis

The synthesis of Methyl 5-nitro-1H-indole-2-carboxylate involves several processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Molecular Structure Analysis

The molecular structure of Methyl 5-nitro-1H-indole-2-carboxylate is represented by the empirical formula C10H9NO2 . The SMILES string representation is COC(=O)c1ccc2[nH]ccc2c1 .


Chemical Reactions Analysis

Methyl 5-nitro-1H-indole-2-carboxylate can be used as a reactant in several chemical reactions. These include the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Physical And Chemical Properties Analysis

Methyl 5-nitro-1H-indole-2-carboxylate has a molecular weight of 175.18 . It has a melting point of 126-128 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 5-nitro-1H-indole-2-carboxylate and its derivatives are primarily involved in synthetic chemistry applications. For example, it's used in the synthesis of 4H-furo[3,2-b]indole derivatives, which are prepared from deoxygenation and thermolysis processes (Tanaka, Yakushijin, & Yoshina, 1979). Similarly, Lavrenov et al. (2002) describe its synthesis by nitration of Indoline-2-carboxylic acid followed by dehydrogenation, showcasing its versatility in chemical transformations (Lavrenov, Lakatosh, Lysenkova, Korolev, & Preobrazhenskaya, 2002).

Materials Science and Corrosion Inhibition

In materials science, derivatives of Methyl 5-nitro-1H-indole-2-carboxylate have been studied for their potential as corrosion inhibitors. Ahmed (2018) synthesized new 5-Nitro isatin derivatives and explored their efficacy in protecting carbon steel in sea water, highlighting its industrial applications (Ahmed, 2018).

Crystallography and Structural Studies

The compound and its derivatives also find use in crystallography and structural studies. Errossafi et al. (2015) analyzed the crystal structure of a related compound, contributing to our understanding of molecular configurations in this class of chemicals (Errossafi, El Kihel, Guesmi, Saadi, & El Ammari, 2015).

Antimicrobial and Anticancer Research

There's ongoing research into the biomedical applications of Methyl 5-nitro-1H-indole-2-carboxylate derivatives. Sharma et al. (2012) synthesized a series of related compounds and evaluated their antimicrobial and anticancer potential, indicating the potential for drug development in these areas (Sharma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2012).

Spectroscopy and Computational Studies

Methyl 5-nitro-1H-indole-2-carboxylate is also used in spectroscopic and computational studies. Almutairi et al. (2017) conducted spectroscopic profiling of a derivative, providing insights into its electronic nature and reactivity, which is essential for understanding its chemical behavior (Almutairi, Xavier, Sathish, Ghabbour, Sebastian, Periandy, Al-Wabli, & Attia, 2017).

Safety And Hazards

Methyl 5-nitro-1H-indole-2-carboxylate is classified under GHS07. It has hazard statements H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

methyl 5-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)9-5-6-4-7(12(14)15)2-3-8(6)11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZVWKVAXNDAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476195
Record name METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-nitro-1H-indole-2-carboxylate

CAS RN

157649-56-4
Record name METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Choi, E Ma - Archives of Pharmacal Research, 2011 - Springer
… For the synthesis of C5-amino- and Nsubstitutedindole derivatives, 3-nitrobenzaldehyde was reacted with methyl azidoacetate to yield methyl 5nitro-1H-indole-2-carboxylate (11) which …
Number of citations: 3 link.springer.com
N Ranasinghe - 2014 - scholar.archive.org
In recent years, modern technology such as microwave irradiation and continuous flow processes have emerged as valuable tools in chemical and pharmaceutical industry, facilitating …
Number of citations: 2 scholar.archive.org
FX Tavares, KA Al-Barazanji, MJ Bishop… - Journal of medicinal …, 2006 - ACS Publications
… Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (1.175 g, 4.74 mmol) was dissolved in THF (50 mL). Allane (11 mL of a 1 M soln) was added. The reaction was heated to 70 C, stirred for …
Number of citations: 29 pubs.acs.org
L Zhang, P Zhang, J Xue, W Sun, J Zou - Acta Chimica Sinica, 2016 - sioc-journal.cn
Mn (OAc) 3-mediated selective radical phosphorylation of indoles with dialkylphosphites or diphenylphosphine oxide in moderate to good yields is described. The reaction proceeds …
Number of citations: 5 sioc-journal.cn
T Ohashi, Y Tanaka, Z Shiokawa, H Banno… - Bioorganic & medicinal …, 2015 - Elsevier
As we previously reported, N-methylpyrrolo[3,2-c]pyridine derivatives 1 (TAK-441) was discovered as a clinical candidate of hedgehog (Hh) signaling inhibitor by modification of the …
Number of citations: 5 www.sciencedirect.com
X Xu, Y Yang, X Mo, J Wei, X Zhang, Q You - European journal of medicinal …, 2017 - Elsevier
Pancreatic ductal adenocarcinoma (PDAC) is one of the most common type of pancreatic cancer, and has still been the medicinal mystery. New drugs and treatment strategies are …
Number of citations: 42 www.sciencedirect.com
G Mari, L De Crescentini, G Favi… - European Journal of …, 2020 - Wiley Online Library
… However, it is noteworthy that, unlike to Schultz's and Bischler's methods, this procedure is able to furnish the ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate 5jb (R 2 = 4-NO 2 ) bearing …
X Fang, HY Yu, MD Huang, JD Wang - 2010
Number of citations: 0
T Ohashi - JOURNAL OF SYNTHETIC …, 2017 - … CHEM JPN CHEMISTRY HALL, 1-5 …
Number of citations: 2
张令, 张沛之, 薛剑飞, 孙网彬, 邹建平 - 化学学报, 2016 - sioc-journal.cn
吲哚膦酸酯是一类重要的化合物, 具有潜在的生理活性; 此外, 从它出发可以衍生出其他多种物质. 利用醋酸锰引发二烷基亚膦酸酯产生膦酸酯基自由基与吲哚发生选择性的反应, 成功合成了一…
Number of citations: 4 sioc-journal.cn

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